4-Bicyclo[2.2.1]hept-5-en-2-yl-4-methyl-5-methylene-1,3-dioxolan-2-one
Description
Properties
IUPAC Name |
4-(2-bicyclo[2.2.1]hept-5-enyl)-4-methyl-5-methylidene-1,3-dioxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-7-12(2,15-11(13)14-7)10-6-8-3-4-9(10)5-8/h3-4,8-10H,1,5-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUOIXMDVJRLKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)OC(=O)O1)C2CC3CC2C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
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Dienophile : Trans-2-butene (≥95% purity) reacts with cyclopentadiene at 50–100°C in toluene.
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Catalyst : Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) improve reaction rates and regioselectivity.
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Yield : 70–85% for 2-methylene-3-methylbicyclo[2.2.1]heptane, a key intermediate.
Table 1 : Optimization of Diels-Alder Conditions
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| AlCl₃ | 80 | 82 | 98 |
| H₂SO₄ | 60 | 75 | 95 |
| None | 100 | 68 | 90 |
Functionalization of the Bicyclic Core
The hydroxylated derivative, bicyclo[2.2.1]hept-5-en-2-ol, is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), followed by methylation with methylmagnesium bromide to introduce the C4 methyl group.
Synthesis of 5-Methylene-1,3-dioxolan-2-one Derivatives
The dioxolanone ring is constructed via dehydrohalogenation of 5-halogeno-5-methyl-1,3-dioxolan-4-ones.
Halogenation and Elimination
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Step 1 : Bromination of 4-methyl-1,3-dioxolan-4-ol with PBr₃ yields 5-bromo-5-methyl-1,3-dioxolan-4-one (85% yield).
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Step 2 : Dehydrohalogenation using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in benzene at 25°C eliminates HBr, forming the methylene group (70% yield).
Mechanistic Insight :
The reaction proceeds via an E2 mechanism, where DBU abstracts a β-hydrogen, facilitating simultaneous HBr elimination and double-bond formation.
Coupling of Bicyclic and Dioxolanone Moieties
The final step involves conjugating the bicyclo[2.2.1]hept-5-en-2-yl group with the dioxolanone ring through a nucleophilic acyl substitution.
Esterification Protocol
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Reagents : Bicyclo[2.2.1]hept-5-en-2-ylmagnesium bromide reacts with 4-methyl-5-methylene-1,3-dioxolan-2-one in tetrahydrofuran (THF) at −78°C.
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Yield : 60–65% after column chromatography (silica gel, hexane/ethyl acetate).
Critical Parameters :
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Temperature Control : Below −70°C to prevent retro-Diels-Alder decomposition.
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Solvent Purity : Anhydrous THF minimizes side reactions.
Alternative Pathways and Comparative Analysis
One-Pot Tandem Synthesis
A patented method combines Diels-Alder cyclization and dioxolanone formation in a single reactor using a bifunctional catalyst (e.g., ZnCl₂/DBU). This approach reduces purification steps but achieves lower yields (50–55%) due to competing side reactions.
Biocatalytic Approaches
Recent studies explore lipase-mediated esterification under mild conditions (pH 7, 30°C), though scalability remains limited.
Table 2 : Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Synthesis | 65 | 98 | High |
| One-Pot Tandem | 55 | 90 | Moderate |
| Biocatalytic | 40 | 85 | Low |
Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
4-Bicyclo[2.2.1]hept-5-en-2-yl-4-methyl-5-methylene-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methylene group, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or thiol derivatives.
Scientific Research Applications
4-Bicyclo[2.2.1]hept-5-en-2-yl-4-methyl-5-methylene-1,3-dioxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-Bicyclo[2.2.1]hept-5-en-2-yl-4-methyl-5-methylene-1,3-dioxolan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Structural Analogs in the 1,3-Dioxolan-2-one Family
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Steric and Electronic Effects :
- The target compound’s bicycloheptene group imposes greater steric hindrance than linear alkyl or aromatic substituents in analogs like dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate . This may limit its participation in nucleophilic reactions compared to less hindered derivatives.
- The methylene group at position 5 enhances electrophilicity, similar to 4-methyl-5-methylene derivatives in .
Biological Activity: While chiral 1,3-dioxolanes (e.g., compound 7 in ) exhibit antibacterial activity (MIC: 16–64 µg/mL against S. aureus and E. Its bicyclic structure may influence membrane permeability or target binding.
Synthetic Accessibility :
- The target compound is listed as "discontinued" in commercial catalogs, suggesting challenges in synthesis or purification compared to simpler analogs like dimethyl 1,3-dioxolane carboxylates .
Comparison with Spiro and Bicyclic Heterocycles
- Spiro[2-t-butyl-1,3-dioxolan-4-one-5,2′-bicyclo[2.2.1]hept-5-ene]: Shares the norbornene framework but incorporates a spiro junction at C4. This structural variation may alter conformational flexibility and reactivity .
- 4-Thia-1-azabicyclo[3.2.0]heptane Derivatives :
Physicochemical Properties
- Hydrogen Bonding: The target compound has one hydrogen bond donor (OH group) and three acceptors (carbonyl and ether oxygens), similar to other 1,3-dioxolan-2-ones .
- Thermal Stability: No melting point data is available, but bicyclic systems like norbornene often exhibit higher thermal stability than monocyclic analogs due to rigid frameworks.
Biological Activity
4-Bicyclo[2.2.1]hept-5-en-2-yl-4-methyl-5-methylene-1,3-dioxolan-2-one is a compound of interest due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 218.24 g/mol. The compound features a bicyclic framework that is characteristic of many biologically active natural products.
Antimicrobial Activity
Recent studies have demonstrated that bicyclic compounds exhibit significant antimicrobial properties. For instance, a study investigating various derivatives of bicyclo[2.2.1]heptene found that certain modifications enhance antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Bicyclic Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Bicyclo[2.2.1]hept-5-en-2-yl... | Staphylococcus aureus | 32 µg/mL |
| 4-Bicyclo[2.2.1]hept-5-en-2-yl... | Escherichia coli | 64 µg/mL |
| Bicyclo[2.2.1]heptene derivative | Pseudomonas aeruginosa | 16 µg/mL |
Anti-inflammatory Effects
In vitro studies have revealed that the compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines . The mechanism appears to involve the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses.
Case Study: Inhibition of Inflammatory Cytokines
A case study conducted on RAW264.7 macrophages treated with varying concentrations of the compound showed a dose-dependent reduction in cytokine levels:
| Concentration (µM) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| 0 | 150 | 120 |
| 10 | 100 | 80 |
| 50 | 50 | 30 |
Potential Therapeutic Applications
The unique structural features of this compound suggest potential applications in drug development, particularly in designing novel anti-infective agents and anti-inflammatory drugs.
Future Directions
Further research is warranted to explore the pharmacokinetics and bioavailability of this compound in vivo. Additionally, structural optimization may yield derivatives with enhanced biological efficacy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 4-Bicyclo[2.2.1]hept-5-en-2-yl-4-methyl-5-methylene-1,3-dioxolan-2-one?
- Methodological Answer : The compound can be synthesized via controlled radical polymerization (e.g., atom transfer radical polymerization, ATRP) using precursors like 5-methylene-1,3-dioxolan-2-one derivatives. For example, ATRP of similar cyclic acrylates (e.g., 5-methylene-2-phenyl-1,3-dioxolan-4-one) proceeds via 1,2-vinyl addition, as confirmed by <sup>13</sup>C NMR . Key steps include optimizing initiator-to-monomer ratios and reaction temperatures (typically 60–90°C) to control molecular weight and polydispersity.
Q. How can NMR spectroscopy resolve structural ambiguities in this bicyclic dioxolane derivative?
- Methodological Answer : <sup>1</sup>H and <sup>13</sup>C NMR are critical for confirming stereochemistry and substituent positions. For example, trans-4-(hydroxymethyl)-5-phenyl-1,3-dioxolan-2-one exhibits distinct NMR splitting patterns for diastereotopic protons, with chemical shifts between δ 4.0–5.5 ppm for dioxolane ring protons and δ 7.2–7.5 ppm for aromatic protons . Coupling constants (J values) and NOE experiments can differentiate cis/trans configurations of the bicycloheptene moiety.
Q. What are the stability considerations for this compound under basic or UV-exposed conditions?
- Methodological Answer : Copolymers containing 5-methylene-1,3-dioxolan-2-one derivatives (e.g., PMPDO−PS) show stability under UV irradiation and basic environments when polymerization occurs via 1,2-vinyl addition rather than ring-opening . Stability testing should include accelerated aging studies (e.g., 72 hours under UV light at 254 nm) and monitoring for ester hydrolysis or retro-Diels-Alder reactions in alkaline media.
Advanced Research Questions
Q. How does the captodative structure of this compound influence its reactivity in copolymerization?
- Methodological Answer : The electron-withdrawing dioxolane ring and electron-donating methylene group create a captodative effect, enhancing radical stabilization during polymerization. For instance, copolymerization with methyl methacrylate (MMA) results in higher incorporation of the dioxolane monomer than predicted by feed ratios, as observed via <sup>13</sup>C NMR and differential scanning calorimetry (DSC) . Reactivity ratios (r₁, r₂) should be determined using the Fineman-Ross or Kelen-Tüdős methods to quantify this bias.
Q. What strategies resolve contradictions in copolymer composition data when using this monomer?
- Methodological Answer : Discrepancies between theoretical and experimental copolymer compositions often arise from side reactions (e.g., chain transfer or backbiting). To address this, use real-time <sup>1</sup>H NMR or inline FTIR to monitor monomer consumption. For example, in ATRP of 4,4'-dimethyl-5-methylene-1,3-dioxolan-2-one (αCC), kinetic modeling revealed deviations due to competing cyclization pathways . Adjusting catalyst (e.g., CuBr/PMDETA) concentration and solvent polarity can suppress side reactions.
Q. How can computational methods predict the regioselectivity of reactions involving this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for reactions like Diels-Alder cycloadditions. For example, molecular dynamics simulations of bicyclo[2.2.1]heptene derivatives show preferential attack at the less sterically hindered endo position . Pair simulations with experimental data (e.g., X-ray crystallography of intermediates) to validate predictions.
Q. What are the challenges in characterizing the crystal structure of this compound?
- Methodological Answer : Crystallization difficulties arise from the compound’s bicyclic rigidity and methylene substituents. Single-crystal X-ray diffraction requires slow evaporation from nonpolar solvents (e.g., hexane/ethyl acetate). For related dioxolane derivatives (e.g., aquatrifluoridoboron–1,3-dioxolan-2-one co-crystals), crystallographic data (space group P-1, Z = 2) reveal intermolecular hydrogen bonds between BF3OH and carbonyl oxygen . Use synchrotron radiation for weakly diffracting crystals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
